molecular formula C14H11ClN2O B163386 9-Amino-6-chloro-2-methoxyacridine CAS No. 3548-09-2

9-Amino-6-chloro-2-methoxyacridine

Cat. No. B163386
CAS RN: 3548-09-2
M. Wt: 258.7 g/mol
InChI Key: IHHSSHCBRVYGJX-UHFFFAOYSA-N
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Description

9-Amino-6-chloro-2-methoxyacridine, also known as ACMA, is a DNA intercalator that selectively binds to poly (d (A-T)) . It is a pH-sensitive fluorescent probe that has been frequently used to measure changes in vacuolar pH when a specific substrate crosses the tonoplast through a putative H+/solute antiport system .


Molecular Structure Analysis

The molecular formula of 9-Amino-6-chloro-2-methoxyacridine is C14H11ClN2O . Its molecular weight is 258.70 . The SMILES string representation of its structure is COc1ccc2nc3cc(Cl)ccc3c(N)c2c1 .


Physical And Chemical Properties Analysis

9-Amino-6-chloro-2-methoxyacridine is a solid substance with a light yellow to yellow color . It is suitable for fluorescence and has an excitation/emission maxima of ∼419/483 nm . It is soluble in DMSO .

Scientific Research Applications

Antiparasitic Properties

9-Amino-6-chloro-2-methoxyacridine demonstrates significant antiparasitic properties, particularly against Leishmania infantum. Research has shown that certain 2-methoxyacridine compounds and their derivatives exhibit strong antiparasitic activity in vitro. This activity varies depending on the nature of substituents in monoacridines and bis- and tetra-acridines, suggesting potential as multitarget drugs with effects on DNA, protein, and lipid metabolism (Di Giorgio et al., 2003).

Nucleic Acid Probes and Intercalators

9-Amino-6-chloro-2-methoxyacridine has been used in the development of spin-labeled probes for nucleic acids. These probes are valuable in studying the interaction of nucleic acids with other molecules, as they can cause unwinding of DNA and affect enzymatic activities like RNA polymerase. The specific molecular structure of 9-aminoacridines influences their interaction with DNA, impacting their biological activity and potential as research tools (Sinha et al., 1976).

RNA Activation and Site-Selective Hydrolysis

The compound has been utilized in conjugation with oligonucleotides for RNA hydrolysis. When attached to oligonucleotides, 9-amino-6-chloro-2-methoxyacridine can activate and selectively hydrolyze RNA in the presence of metal ions like Lu(III). This property is important for understanding RNA mechanisms and developing novel RNA-targeting therapeutics (Kuzuya et al., 2002).

Fluorescence Quenching in Biological Systems

The fluorescent properties of 9-aminoacridine derivatives, including 9-amino-6-chloro-2-methoxyacridine, have been investigated in biological systems like chloroplasts and liposomes. These studies provide insights into the interactions between these compounds and biological membranes, which is crucial for understanding their behavior in living organisms and potential applications in bioimaging (Fiolet et al., 1974).

Drug-Protein Binding Studies

9-Amino-6-chloro-2-methoxyacridine has been synthesized and tested for its interaction with proteins like bovine serum albumin. These studies contribute to understanding drug-protein interactions and the development of new fluorescence probes for studying these interactions in various solvents and biological mixtures (Ma et al., 1974).

Safety And Hazards

9-Amino-6-chloro-2-methoxyacridine may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It should be stored at 4°C and protected from light .

properties

IUPAC Name

6-chloro-2-methoxyacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHSSHCBRVYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188987
Record name 9-Amino-6-chloro-2-methoxyacridine
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Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amino-6-chloro-2-methoxyacridine

CAS RN

3548-09-2
Record name 6-Chloro-2-methoxy-9-acridinamine
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Record name 9-Amino-6-chloro-2-methoxyacridine
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Record name 9-Amino-6-chloro-2-methoxyacridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
S Hess, M Götz, WB Davis… - Journal of the American …, 2001 - ACS Publications
… The absorption spectrum is typical for an intercalated 9-amino-6-chloro-2-methoxyacridine chromophore, with S 0 → S 1 absorption vibronic bands at 452, 428, and 405 nm, and S 0 → …
Number of citations: 116 pubs.acs.org
WB Davis, S Hess, I Naydenova… - Journal of the …, 2002 - ACS Publications
… of the apparently anomalous attenuation factor (β > 1.5 Å -1 ) for photoinduced hole injection into DNA duplexes modified by protonated 9-amino-6-chloro-2-methoxyacridine (X + ) led …
Number of citations: 68 pubs.acs.org
R Casadio - European biophysics journal, 1991 - Springer
In chromatophores from photosynthetic bacteria the interaction of the fluorescent monoamine, 9-amino, 6-chloro, 2-methoxyacridine (ACMA), with the membrane is evaluated and …
Number of citations: 56 link.springer.com
P Fan, T Haerd, DR Kearns - The Journal of Physical Chemistry, 1989 - ACS Publications
… In this paper we propose that the complexfluorescence emission behavior (nonexponential decay, time-dependent spectra, temperature effects) of 9-amino-6-chloro-2-methoxyacridine …
Number of citations: 14 pubs.acs.org
Y Ni, DR Kearns - The Journal of Physical Chemistry, 1989 - ACS Publications
A series of calculations, based on the ami program developed by Dewar et al., 1 11have been carried out on 9-amino-6-chloro-2-methoxyacridine (ACMA) in an attempt to understand …
Number of citations: 10 pubs.acs.org
S Girault, S Delarue, P Grellier… - Journal of pharmacy …, 2001 - Wiley Online Library
… Quinacrine, the 9-amino-6-chloro-2-methoxyacridine analogue of chloroquine (Figure 1), which was used clinically before chloroquine, shares the same features as a weak diprotic base…
Number of citations: 21 onlinelibrary.wiley.com
T Haerd, P Fan, D Magde… - The Journal of Physical …, 1989 - ACS Publications
… We studied the anisotropic motions of quinacrine and 9-amino-6-chloro-2-methoxyacridine (ACMA) in intercalative complexes with DNA and various double-stranded polynucleotides …
Number of citations: 18 pubs.acs.org
S Girault, P Grellier, A Berecibar, L Maes… - Journal of medicinal …, 2000 - ACS Publications
… Furthermore, quinacrine, the 9-amino-6-chloro-2-methoxyacridine analogue of CQ (Chart 1), which was used clinically before CQ, is still an approved treatment of giardiasis. Sharing …
Number of citations: 164 pubs.acs.org
SJ Kopacz, DM Mueller, CP Lee - Biochimica et Biophysica Acta (BBA) …, 1985 - Elsevier
… Indeed, 9-aminoacridine (9AA), 9-amino-3-chloro-7-methoxyacridine (9ACMA, may also be read as 9-amino-6-chloro2-methoxyacridine), and, especially, quinacrine (QA), among others…
Number of citations: 11 www.sciencedirect.com
V Fregni, R Casadio - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1993 - Elsevier
… the generation of a transmembrane ApH coupled to ATP hydrolysis is detected by monitoring the quenching of fluorescence of the monoamine 9-amino-6-chloro-2-methoxyacridine (…
Number of citations: 17 www.sciencedirect.com

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